2-Methanesulfonamido-2-methylpropanoic acid
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Overview
Description
2-Methanesulfonamido-2-methylpropanoic acid is a chemical compound with the molecular formula C5H11NO4S and a molecular weight of 181.21 g/mol. It is also known by its IUPAC name, 2-(methanesulfonamido)-2-methylpropanoic acid. This compound is widely used in various scientific research fields due to its unique properties and versatility.
Preparation Methods
The synthesis of 2-Methanesulfonamido-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methanesulfonamido-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
2-Methanesulfonamido-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methanesulfonamido-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
2-Methanesulfonamido-2-methylpropanoic acid can be compared with other similar compounds such as:
2-Methylpropanoic acid: Lacks the methanesulfonamido group, making it less versatile in certain chemical reactions.
Methanesulfonamide: Does not have the 2-methylpropanoic acid moiety, limiting its applications in organic synthesis.
The uniqueness of this compound lies in its combination of the methanesulfonamido and 2-methylpropanoic acid groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(methanesulfonamido)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,4(7)8)6-11(3,9)10/h6H,1-3H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNUMTTWCSWQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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